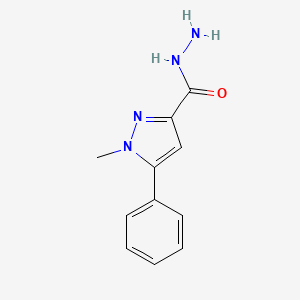
1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide is unique due to its carbohydrazide functional group. This group imparts distinct chemical reactivity and biological activity. For instance, the carbohydrazide group can form hydrazone derivatives, which are not possible with carboxylic acid or carbaldehyde groups .
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H12N4O/c1-15-10(8-5-3-2-4-6-8)7-9(14-15)11(16)13-12/h2-7H,12H2,1H3,(H,13,16) |
InChI Key |
VZTFCDRMDPYIHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















